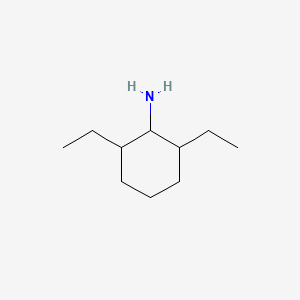

2,6-Diethylcyclohexanamine

説明

2,6-Diethylcyclohexanamine is a cyclohexane-based primary amine featuring ethyl substituents at the 2- and 6-positions of the ring. The ethyl groups at the 2,6-positions likely introduce steric hindrance and influence solubility, reactivity, and toxicity compared to analogs with different substituents or substitution patterns. Primary amines like this compound are typically reactive in polymerization, catalysis, or pharmaceutical synthesis, though its exact applications remain speculative without direct evidence.

特性

CAS番号 |

19962-50-6 |

|---|---|

分子式 |

C10H21N |

分子量 |

155.28 g/mol |

IUPAC名 |

2,6-diethylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21N/c1-3-8-6-5-7-9(4-2)10(8)11/h8-10H,3-7,11H2,1-2H3 |

InChIキー |

LRFRFHYTHMPJIP-UHFFFAOYSA-N |

正規SMILES |

CCC1CCCC(C1N)CC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 2,6-Diethylcyclohexanamine to structurally or functionally related cyclohexanamine derivatives, leveraging data from the provided evidence.

4,4'-Methylenebis(cyclohexylamine) (PACM)

- Structure : Diamine with two cyclohexyl groups linked by a methylene bridge.

- Molecular Formula : C₁₃H₂₆N₂ | Molecular Weight : 210.36 g/mol.

- Key Properties : Three geometric isomers (trans-trans, cis-cis, cis-trans) with varying steric and electronic profiles.

- Applications : Used in polyurethane and epoxy resin production due to its diamine functionality.

- Comparison : Unlike 2,6-Diethylcyclohexanamine, PACM is a diamine with a rigid methylene bridge, enhancing its utility in crosslinked polymers. The ethyl groups in 2,6-Diethylcyclohexanamine may reduce crystallinity compared to PACM’s symmetric structure.

2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine)

- Structure : PACM analog with methyl groups at the 2,2'-positions.

- Molecular Formula : C₁₅H₃₀N₂ (inferred) | Molecular Weight : ~238.42 g/mol.

- Key Properties : Structural similarity to PACM allows read-across toxicity assessments.

- Comparison: Methyl substituents in this analog reduce steric bulk compared to 2,6-Diethylcyclohexanamine.

N-Cyclohexyl-N-methylcyclohexanamine

- Structure : Secondary amine with cyclohexyl and methyl groups attached to nitrogen.

- Key Properties : Reduced nucleophilicity compared to primary amines due to steric and electronic effects.

- Comparison: As a secondary amine, this compound is less reactive in typical amine-driven reactions (e.g., Schiff base formation) than 2,6-Diethylcyclohexanamine. The ethyl groups in the latter may enhance solubility in nonpolar media relative to N-cyclohexyl-N-methyl derivatives.

Fatty Acids Compound with Cyclohexanamine

- Structure : Cyclohexanamine derivatives with fatty acid substituents.

- Comparison: Fatty acid chains likely impart amphiphilic properties, whereas 2,6-Diethylcyclohexanamine’s ethyl groups may prioritize solubility in organic solvents. Regulatory differences are notable, as fatty acid derivatives are subject to significant new use rules (SNURs) under PMNs P–12–69/P–12–70 .

Data Table: Comparative Analysis of Cyclohexanamine Derivatives

*Note: Data for 2,6-Diethylcyclohexanamine are inferred due to absence in evidence.

Key Research Findings and Trends

- Steric Effects : Ethyl groups in 2,6-Diethylcyclohexanamine likely impose greater steric hindrance than methyl or hydrogen substituents, affecting reaction kinetics and substrate binding .

- Toxicity : Structural analogs like 2,2'-dimethyl-PACM suggest that alkylated cyclohexanamines may share similar toxicological endpoints (e.g., respiratory or dermal irritation) .

- Regulatory Status : Fatty acid derivatives face stricter regulations compared to simpler alkylated amines, highlighting the impact of substituents on regulatory scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。